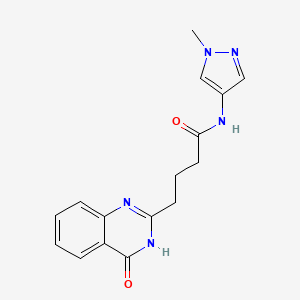![molecular formula C15H24N4O4S2 B14934500 (Z)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-(4-methyl-1,3-thiazol-2(3H)-ylidene)-L-isoleucinamide](/img/structure/B14934500.png)
(Z)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-(4-methyl-1,3-thiazol-2(3H)-ylidene)-L-isoleucinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S3R)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-3-METHYL-N-(4-METHYL-13-THIAZOL-2-YL)PENTANAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a thiolane ring, a thiazole ring, and multiple functional groups, making it a subject of interest for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S3R)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-3-METHYL-N-(4-METHYL-13-THIAZOL-2-YL)PENTANAMIDE typically involves multi-step organic reactions. Common synthetic routes may include:
- Formation of the thiolane ring through cyclization reactions.
- Introduction of the thiazole ring via condensation reactions.
- Coupling of the two rings with appropriate linkers and functional groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include:
- Use of catalysts to enhance reaction rates.
- Implementation of purification techniques such as chromatography.
- Scale-up processes to produce the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
(2S3R)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-3-METHYL-N-(4-METHYL-13-THIAZOL-2-YL)PENTANAMIDE can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions at the thiazole ring.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiolane ring may yield sulfoxides or sulfones, while nucleophilic substitution at the thiazole ring may introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent.
Industry: Use as a precursor in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism by which (2S3R)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-3-METHYL-N-(4-METHYL-13-THIAZOL-2-YL)PENTANAMIDE exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme inhibition: Binding to active sites of enzymes and inhibiting their activity.
Receptor modulation: Interacting with cellular receptors to modulate signal transduction pathways.
Gene expression: Influencing the expression of specific genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2S3R)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-3-METHYL-N-(4-METHYL-13-THIAZOL-2-YL)PENTANAMIDE include:
Thiolane derivatives: Compounds with similar thiolane ring structures.
Thiazole derivatives: Compounds containing thiazole rings with various substituents.
Uniqueness
The uniqueness of (2S3R)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-3-METHYL-N-(4-METHYL-13-THIAZOL-2-YL)PENTANAMIDE lies in its specific combination of functional groups and ring structures, which may confer unique chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C15H24N4O4S2 |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
(2S,3R)-2-[(1,1-dioxothiolan-3-yl)carbamoylamino]-3-methyl-N-(4-methyl-1,3-thiazol-2-yl)pentanamide |
InChI |
InChI=1S/C15H24N4O4S2/c1-4-9(2)12(13(20)19-15-16-10(3)7-24-15)18-14(21)17-11-5-6-25(22,23)8-11/h7,9,11-12H,4-6,8H2,1-3H3,(H,16,19,20)(H2,17,18,21)/t9-,11?,12+/m1/s1 |
InChI Key |
LJUPTXJONREXNS-DGHCKJRHSA-N |
Isomeric SMILES |
CC[C@@H](C)[C@@H](C(=O)NC1=NC(=CS1)C)NC(=O)NC2CCS(=O)(=O)C2 |
Canonical SMILES |
CCC(C)C(C(=O)NC1=NC(=CS1)C)NC(=O)NC2CCS(=O)(=O)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3-acetyl-1H-indol-1-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B14934418.png)
![N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B14934425.png)
![3-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-7,8-dimethoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B14934430.png)
methanone](/img/structure/B14934442.png)
![5-methoxy-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1-(propan-2-yl)-1H-indole-3-carboxamide](/img/structure/B14934444.png)

![2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]acetamide](/img/structure/B14934467.png)
![N-{2-[(4-fluorobenzyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide](/img/structure/B14934473.png)
![N-[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B14934480.png)

![1-(3-chlorophenyl)-N-{2-[(1H-indol-3-ylacetyl)amino]ethyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B14934497.png)
![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B14934512.png)

![Methyl 2-{[3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate](/img/structure/B14934526.png)
